Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate belongs to the class of compounds known as morpholine derivatives. Morpholines are cyclic amines that are often used as building blocks in pharmaceutical chemistry. The specific derivative in question incorporates a benzyl group and a 2-aminothiazole moiety, which enhances its biological activity. Compounds containing thiazole rings are known for various pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate typically involves several steps:
The molecular structure of Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate can be described as follows:
The compound's three-dimensional conformation can significantly influence its biological activity, with specific orientations affecting receptor binding and enzyme interactions .
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate can participate in various chemical reactions:
The mechanism of action for Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate is primarily linked to its interaction with biological macromolecules:
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate exhibits several notable physical and chemical properties:
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate has several scientific applications:
Heterocyclic compounds constitute >75% of FDA-approved drugs, with morpholine and thiazole rings representing privileged scaffolds in medicinal chemistry. Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate (CAS 1823822-55-4) exemplifies strategic hybridization of these motifs, leveraging synergistic bioactivity for therapeutic innovation [1] [2].
Table 1: Key Identifiers of Benzyl 3-(2-Aminothiazol-4-yl)morpholine-4-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1823822-55-4 |
Molecular Formula | C₁₅H₁₇N₃O₃S |
Molecular Weight | 319.38 g/mol |
Purity (Commercial) | ≥95% |
MDL Number | MFCD27997377 |
The morpholine ring (C₄H₉NO₂) serves as a polar, saturated heterocycle that enhances aqueous solubility and modulates pharmacokinetics. Its chair conformation allows optimal hydrogen bonding with biological targets, frequently exploited in kinase inhibitors and CNS drugs [4] [7]. Concurrently, the 2-aminothiazole moiety provides electron-rich π-orbitals for target engagement and metal coordination. This scaffold’s bioisosteric relationship with histidine underpins its prevalence in antimicrobials, with over 30 aminothiazole-containing drugs in clinical use [6].
Hybrid architectures like benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate enable multi-target engagement by combining pharmacophoric elements. The benzyl carbamate group introduces steric bulk for receptor complementarity, while the electron-donating amino group on thiazole enhances nucleophilicity—critical for covalent inhibition or metal chelation. Such hybridization has yielded drugs with 10-100-fold potency improvements versus single-heterocycle analogues, notably in β-lactam antibiotics where morpholine-thiazole conjugates disrupt bacterial cell wall synthesis [7] [8].
2-Aminothiazole derivatives gained prominence through seminal work on cephalosporin antibiotics (e.g., ceftazidime), where the aminothiazole oxime side-chain broadens Gram-negative coverage by enhancing penetration through porin channels [6]. Patent GB1604971A first documented cephalosporins bearing 2-aminothiazol-4-yl acetamido groups, demonstrating >90% efficacy against penicillin-resistant Staphylococcus aureus. This established aminothiazole as a cornerstone of anti-infective design, later extended to antiviral scaffolds targeting viral polymerases [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1